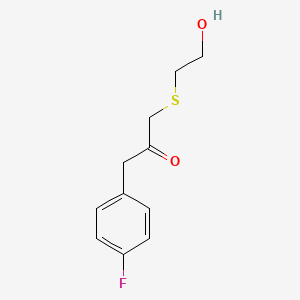

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one

Beschreibung

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one (CAS: 1020992-68-0) is a ketone derivative featuring a 4-fluorophenyl group at position 1 and a hydroxyethylthio substituent at position 3 of the propan-2-one core. This compound is structurally characterized by its α,β-unsaturated ketone moiety, which is common in bioactive molecules. The compound has been discontinued commercially but remains of interest in structural and pharmacological studies .

Eigenschaften

Molekularformel |

C11H13FO2S |

|---|---|

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-2-one |

InChI |

InChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)7-11(14)8-15-6-5-13/h1-4,13H,5-8H2 |

InChI-Schlüssel |

WXHPXELFRQVTOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC(=O)CSCCO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable 4-fluorophenyl-containing precursor with a 2-hydroxyethylthiol or related sulfur nucleophile, followed by functional group transformations to install the ketone moiety on the propan chain.

Detailed Synthetic Route from Literature

A reliable synthetic approach can be summarized as follows:

Step 1: Preparation of 2-((4-fluorophenyl)methyl)thioethanol intermediate

- Starting from commercially available 2-mercaptoethan-1-ol, the thiol group is alkylated with a 4-fluorobenzyl halide or chloromethylene derivative under basic conditions (e.g., potassium carbonate) in acetonitrile solvent.

- The reaction is typically conducted at low temperature (0 °C) initially, followed by stirring at room temperature to complete the substitution.

- The product is isolated by extraction, drying, and purification via flash chromatography.

- Yields reported are moderate to good (approximately 57%).

This intermediate corresponds closely to the 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol scaffold described in the literature, which can be adapted for mono-substituted analogs such as the target compound.

Step 2: Introduction of the ketone functionality on the propan chain

- The ketone at the 2-position of the propan chain can be introduced by acylation reactions or oxidation of appropriate precursors.

- One approach involves the reaction of the hydroxyethylthio intermediate with 4-fluorophenylacetyl chloride or related acylating agents under controlled conditions.

- Alternatively, oxidation of a corresponding secondary alcohol precursor can yield the ketone.

Step 3: Final purification and characterization

- The target compound is purified by recrystallization or chromatography.

- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure.

Example from Related Compounds

A closely related synthetic example involves the preparation of 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol by reacting 2-mercaptoethan-1-ol with 4,4’-(chloromethylene)bis(fluorobenzene) in the presence of potassium carbonate in acetonitrile, followed by purification. This method can be adapted for the mono-substituted 4-fluorophenyl analog.

Alternative Synthetic Routes

- Photochemical organocatalytic synthesis of thioethers from aryl halides and thiols has been reported, which may offer a mild and efficient alternative to classical nucleophilic substitution methods.

- Reaction conditions typically involve the use of thiourea derivatives and aryl halides in the presence of a catalyst under photochemical activation, yielding thioether products with good selectivity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution approach is well-documented and provides a reliable route to the hydroxyethylthio intermediate, which is a key precursor to the target compound.

- The presence of the 4-fluorophenyl group can influence the reactivity and selectivity in substitution and acylation steps.

- Photochemical methods offer promising alternatives but may require specialized equipment and optimization for scale-up.

- Yields vary depending on reaction conditions and purification methods, with typical yields ranging from 40% to 80% for related thioether compounds.

- Structural confirmation by NMR and mass spectrometry is essential to ensure the correct substitution pattern and oxidation state of the ketone.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-ol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Addition: The carbonyl group in the compound can participate in nucleophilic addition reactions, forming various adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Detailed Research Findings and SAR Analysis

Electron-Withdrawing Substituents Enhance Activity

- Chalcone Derivatives (): Fluorine (EDG = -0.34) and bromine (EDG = -0.45) at para positions on aromatic rings correlate with lower IC50 values. For example, compound 2j (4-bromo on ring A, 4-fluoro on ring B) showed IC50 = 4.703 μM, outperforming analogs with methoxy groups (IC50 > 25 μM). Methoxy (EDG = +0.12) reduces activity due to decreased electronegativity .

- Thiadiazole Derivatives (): The combination of 2,4-dichlorobenzylthio (electron-withdrawing) and 4-fluorophenyl groups in thiadiazole-based compounds resulted in ED50 = 0.65 μmol/kg, highlighting synergistic effects of halogens and sulfur-containing moieties .

Role of Thioether and Hydroxyethyl Groups

- Hydroxyethylthio vs. Benzylthio: The hydroxyethylthio group in the target compound may improve aqueous solubility compared to benzylthio derivatives (e.g., ), which are more lipophilic. However, benzylthio groups enhance membrane permeability, as seen in anticonvulsant activity .

- Antimicrobial Thioethers (): S-Substituted triazole-thiol derivatives with pyridinyl and methoxyphenyl groups exhibited MIC = 31.25 μg/mL against Pseudomonas aeruginosa, suggesting thioether bridges enhance microbial target engagement .

Structural Flexibility and Planarity

- Crystallographic Data (): Isostructural compounds with fluorophenyl groups exhibited planarity in the core structure, except for one fluorophenyl group oriented perpendicularly. This conformational flexibility may influence binding to enzymatic pockets .

Biologische Aktivität

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one (CAS Number: 1157308-64-9) is an organic compound that has garnered attention due to its potential biological activities. This compound features a fluorophenyl moiety and a hydroxyethylthio group, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula: C₁₁H₁₃FO₂S

- Molecular Weight: 228.28 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers. The hydroxyethylthio group can participate in nucleophilic attack reactions, potentially modifying enzyme activity or receptor binding.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

- Antioxidant Activity : Preliminary findings suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : There is evidence indicating that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various compounds, including this compound. Utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, the compound demonstrated significant scavenging activity compared to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| Standard Antioxidant | 15 |

| This compound | 25 |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those of traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one, and how can reaction conditions be tailored to improve yield?

- Methodology : Adapt the Claisen-Schmidt condensation (used for analogous fluorophenyl ketones) by reacting 4-fluoroacetophenone with a thiol-containing aldehyde. For thioether formation, employ nucleophilic substitution between a propan-2-one precursor and 2-hydroxyethyl thiol under basic conditions (e.g., KOH in ethanol). Monitor reaction progress via TLC and optimize temperature (0–50°C) and stoichiometry to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use 1H/13C NMR to confirm the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons, J ~8–9 Hz for F-coupled splitting) and the thioether moiety (δ ~2.5–3.5 ppm for SCH2). FT-IR can identify the carbonyl stretch (~1700 cm⁻¹) and hydroxyl group (~3400 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products over time. Focus on hydrolytic susceptibility of the thioether and ketone groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations to map electron density distribution, identifying reactive sites (e.g., ketone carbonyl as an electrophilic center). Validate with experimental kinetics: track thioether oxidation with H2O2 or ketone reduction with NaBH4, comparing rates to computational predictions .

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric derivatives using chiral auxiliaries (e.g., Mosher’s acid) and analyze via 19F NMR .

Q. What in silico strategies predict the compound’s biological targets and toxicity profile?

- Methodology : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). For toxicity, apply QSAR models from PubChem datasets to predict Ames test outcomes or hepatotoxicity .

Q. How do structural modifications (e.g., substituting the fluorophenyl or hydroxyethyl groups) impact bioactivity?

- Methodology : Synthesize analogs (e.g., replace fluorine with chlorine or hydroxyethyl with methylthio) and compare antimicrobial activity via MIC assays. Use X-ray crystallography (as in related fluorophenyl ketones) to correlate steric/electronic effects with binding interactions .

Q. What contradictions exist in reported data for structurally similar compounds, and how can they be resolved?

- Methodology : Review discrepancies in biological activity (e.g., conflicting IC50 values) by standardizing assay conditions (cell lines, solvent controls). Re-evaluate synthetic purity (≥95% by HPLC) and stereochemistry, which are often overlooked in preliminary studies .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioether formation to minimize hydrolysis .

- Characterization : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) .

- Computational Modeling : Benchmark DFT methods (e.g., B3LYP/6-311+G(d,p)) against crystallographic data for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.